N-methyl-N-phenyl-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-methyl-N-phenyl-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-24(18-12-6-3-7-13-18)19(27)16-28-21-23-22-20(17-10-4-2-5-11-17)26(21)25-14-8-9-15-25/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXWFBCEEIWCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-phenyl-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS Number: 903319-11-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological screening, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 389.5 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 903319-11-9 |
| Molecular Formula | C21H19N5OS |
| Molecular Weight | 389.5 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to introduce the sulfanyl and acetamide groups. The detailed synthetic pathway remains under investigation in various studies focusing on similar triazole derivatives.
Biological Activity
Research indicates that compounds containing triazole moieties exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
In vitro studies have demonstrated that triazole derivatives possess significant antimicrobial properties. For instance, compounds similar to N-methyl-N-phenyl derivatives have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 12 |
| Bacillus subtilis | 14 |
These results suggest that the compound may inhibit bacterial growth effectively, although specific data for N-methyl-N-phenyl derivatives needs further exploration.
Anti-inflammatory Activity
Triazole derivatives have also been investigated for their anti-inflammatory properties. Studies indicate that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. While specific data on N-methyl-N-phenyl derivatives is limited, related compounds have shown promising results in reducing inflammation in animal models.
Anticancer Potential
Emerging research has pointed towards the anticancer potential of triazole-containing compounds. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Further studies are necessary to establish the specific effects of N-methyl-N-phenyl derivatives on cancer cell lines.
Case Studies
Several case studies highlight the efficacy of triazole derivatives:
- Study on Antimicrobial Activity : A series of triazole derivatives were synthesized and screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that certain modifications enhanced activity against E. coli and P. mirabilis .
- Inflammation Model : In a murine model of inflammation, a related triazole derivative significantly reduced paw edema when compared to control groups .
- Cancer Cell Line Study : A study investigating the effects of triazole derivatives on breast cancer cell lines demonstrated dose-dependent inhibition of cell proliferation .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant growth inhibition. In vitro assays have shown that it can effectively target multidrug-resistant cancer cells by inhibiting pathways such as the Wnt/β-catenin signaling pathway and carbonic anhydrase activity, which are crucial for tumor growth and survival .
A detailed study indicated that derivatives of similar structures exhibited IC50 values ranging from 1.9 μM to 4.8 μM against breast and ovarian cancer cell lines . This suggests that modifications to the compound's structure could enhance its efficacy as an anticancer agent.
Antimicrobial Activity
The triazole ring in the compound is associated with antifungal properties. Compounds with similar structures have been reported to exhibit activity against various fungal strains, making N-methyl-N-phenyl-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide a candidate for further investigation as an antifungal agent .
Material Science Applications
The unique electronic properties of compounds containing triazole and pyrrole moieties open avenues for applications in materials science. Research into their optical properties suggests potential uses in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic devices . The presence of sulfur in the structure may also enhance its conductivity and stability under various conditions.
Synthesis and Structure–Activity Relationship Studies
Understanding the synthesis of this compound is essential for exploring its applications. The synthesis typically involves multi-step reactions that can be optimized for yield and purity. This includes the use of specific reagents and conditions tailored to enhance the compound's pharmacological profile .
Structure–activity relationship (SAR) studies are crucial for identifying key structural features responsible for its biological activity. By synthesizing analogs of this compound, researchers can determine which modifications lead to improved efficacy or reduced toxicity .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
